molecular formula C13H20N2O B3232558 Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine CAS No. 1342102-55-9

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

Cat. No.: B3232558
CAS No.: 1342102-55-9
M. Wt: 220.31
InChI Key: HSRFSSLZCICRJK-UHFFFAOYSA-N
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Description

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. This compound is characterized by a morpholine ring substituted with a methyl group and a phenyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine typically involves the reaction of morpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the alkylation process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing a variety of substituted morpholine derivatives.

Scientific Research Applications

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine can be compared with other morpholine derivatives such as:

    4-Methylmorpholine: Lacks the phenyl group, making it less complex.

    3-Phenylmorpholine: Does not have the methyl substitution on the morpholine ring.

    N-Methylmorpholine: Contains a methyl group on the nitrogen atom instead of the morpholine ring.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRFSSLZCICRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C(N(CCO1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 2
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 3
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 4
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 6
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

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